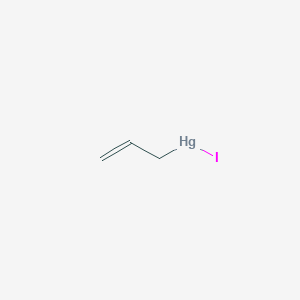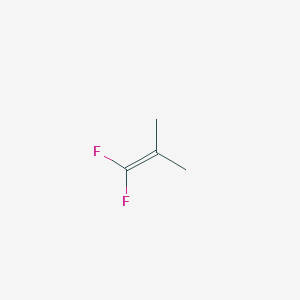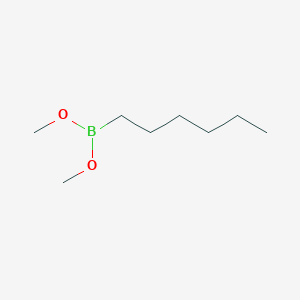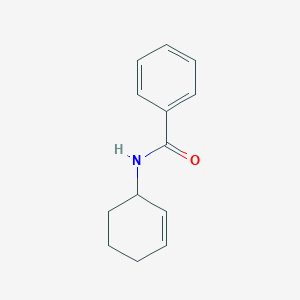
Acetic acid, thiocyanato-, cyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, thiocyanato-, cyclohexyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a thiocyanato group (SCN) attached to the acetic acid moiety, which is further esterified with cyclohexanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, thiocyanato-, cyclohexyl ester typically involves the esterification of acetic acid with cyclohexanol in the presence of a thiocyanating agent. One common method is the photochemical or electrochemical thiocyanation, where thiocyanic acid salts are used as the source of the thiocyanato group . The reaction is initiated by visible light or electricity, which generates the SCN radical via one-electron oxidation of the SCN anion, followed by its addition to the substrate .
Industrial Production Methods: The use of visible light and electricity as green oxidants makes these methods particularly attractive for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Acetic acid, thiocyanato-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: Reduction reactions can convert the thiocyanato group to thiols or other reduced sulfur species.
Substitution: The thiocyanato group can be substituted with other nucleophiles, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce thiols .
Applications De Recherche Scientifique
Acetic acid, thiocyanato-, cyclohexyl ester has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of acetic acid, thiocyanato-, cyclohexyl ester involves the generation of reactive intermediates, such as SCN radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the compound’s observed effects. The specific pathways involved depend on the reaction conditions and the nature of the substrates .
Comparaison Avec Des Composés Similaires
Acetic acid, cyclohexyl ester: Lacks the thiocyanato group, making it less reactive in certain chemical processes.
Thiocyanato esters: Other esters with thiocyanato groups, such as methyl thiocyanate or ethyl thiocyanate, have similar reactivity but different physical properties due to their varying ester moieties.
Uniqueness: Acetic acid, thiocyanato-, cyclohexyl ester is unique due to the combination of the cyclohexyl ester and thiocyanato functionalities.
Propriétés
Numéro CAS |
5349-27-9 |
|---|---|
Formule moléculaire |
C9H13NO2S |
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
cyclohexyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C9H13NO2S/c10-7-13-6-9(11)12-8-4-2-1-3-5-8/h8H,1-6H2 |
Clé InChI |
ZSPGSFWBGIOVLF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)



![1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14745340.png)

![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)

![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)
